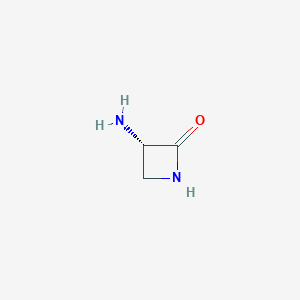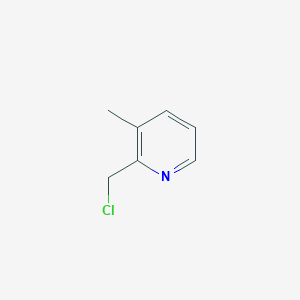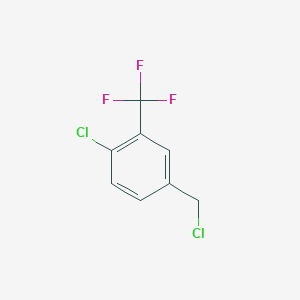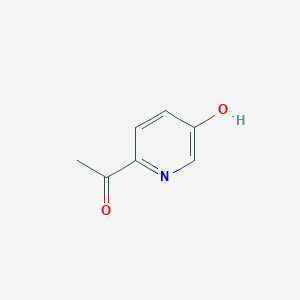
1-(5-Hydroxypyridin-2-yl)ethanone
Übersicht
Beschreibung
1-(5-Hydroxypyridin-2-yl)ethanone, also known as 5-hydroxy-2-pyridone, is an organic compound with a molecular formula of C5H6NO2. It is a colorless, crystalline solid that is soluble in water and other organic solvents. This compound has a wide range of applications in the pharmaceutical, agrochemical, and biotechnological industries. It is used as a starting material in the synthesis of various drugs and as an intermediate in the synthesis of other organic compounds. In addition, it has been used as an antioxidant and antimicrobial agent in food and cosmetic products.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis Techniques
The compound 1-(5-Hydroxypyridin-2-yl)ethanone has been synthesized using various starting materials and methods, demonstrating its versatility in chemical synthesis (Sherekar et al., 2022). For example, synthesis involving 4-chlorophenol as a starting material shows its potential as a building block in pharmaceutical and medicinal research (Wanjari, 2020).
Characterization Techniques
The compound and its derivatives have been characterized using physical and spectral data, including IR, 1H- and 13C-NMR, and mass spectral data. This highlights the importance of these techniques in understanding the structural and chemical properties of such compounds (Karabasanagouda et al., 2009).
Biological Evaluation
Antimicrobial Activity
Studies have shown that compounds synthesized from 1-(5-Hydroxypyridin-2-yl)ethanone exhibit significant antimicrobial activities. This is particularly evident in compounds with chlorine as a substituent on the main nucleus, indicating potential applications in developing antimicrobial agents (Sherekar et al., 2022).
Pharmacological Potential
The compound's derivatives have been evaluated for various pharmacological activities, including antibacterial and antifungal effects. This suggests its potential use in drug discovery and development for treating microbial infections (Wanjari, 2020).
Advanced Applications
Photoinduced Reactions
The compound has been involved in studies related to photoinduced reactions, highlighting its role in developing new methodologies for synthesizing complex organic compounds. Such studies contribute to the field of organic chemistry and materials science (Zhang et al., 2017).
Molecular Docking Studies
The compound has been a subject in molecular docking studies, which are crucial in drug design and development. Such studies help in understanding the binding efficacy of compounds with various proteins, aiding in the discovery of new therapeutic agents (Satya et al., 2022).
Scientific Research Applications of 1-(5-Hydroxypyridin-2-yl)ethanone
Synthesis and Characterization
Synthesis Techniques
The compound 1-(5-Hydroxypyridin-2-yl)ethanone has been synthesized using various methods, demonstrating its versatility in chemical synthesis. For example, a synthesis involving 4-chlorophenol as a starting material shows its potential as a building block in pharmaceutical and medicinal research (Wanjari, 2020).
Characterization Techniques
The compound and its derivatives have been characterized using physical and spectral data, including IR, 1H- and 13C-NMR, and mass spectral data. This highlights the importance of these techniques in understanding the structural and chemical properties of such compounds (Karabasanagouda et al., 2009).
Biological Evaluation
Antimicrobial Activity
Studies have shown that compounds synthesized from 1-(5-Hydroxypyridin-2-yl)ethanone exhibit significant antimicrobial activities. This indicates potential applications in developing antimicrobial agents (Sherekar et al., 2022).
Pharmacological Potential
The compound's derivatives have been evaluated for various pharmacological activities, including antibacterial and antifungal effects. This suggests its potential use in drug discovery and development for treating microbial infections (Wanjari, 2020).
Advanced Applications
Photoinduced Reactions
The compound has been involved in studies related to photoinduced reactions, highlighting its role in developing new methodologies for synthesizing complex organic compounds. Such studies contribute to the field of organic chemistry and materials science (Zhang et al., 2017).
Molecular Docking Studies
The compound has been a subject in molecular docking studies, which are crucial in drug design and development. Such studies help in understanding the binding efficacy of compounds with various proteins, aiding in the discovery of new therapeutic agents (Satya et al., 2022).
Eigenschaften
IUPAC Name |
1-(5-hydroxypyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-5(9)7-3-2-6(10)4-8-7/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WESGRMTVUPBJHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20497251 | |
| Record name | 1-(5-Hydroxypyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20497251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Hydroxypyridin-2-yl)ethanone | |
CAS RN |
67310-56-9 | |
| Record name | 1-(5-Hydroxypyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20497251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



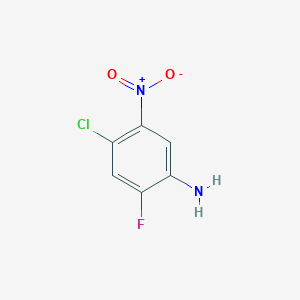
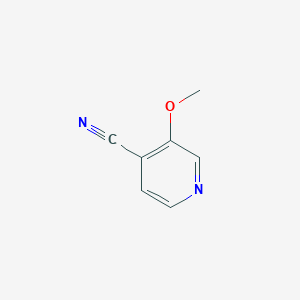
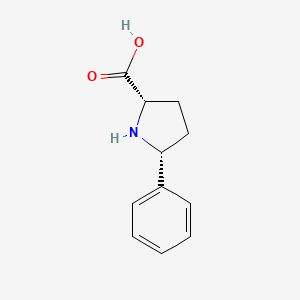
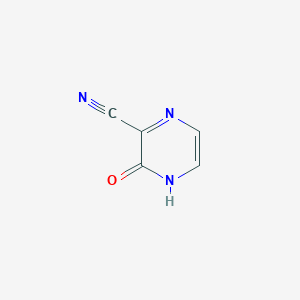
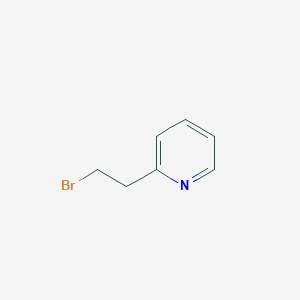
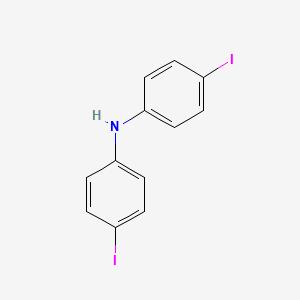
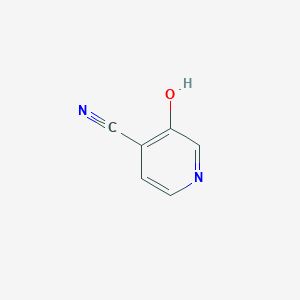
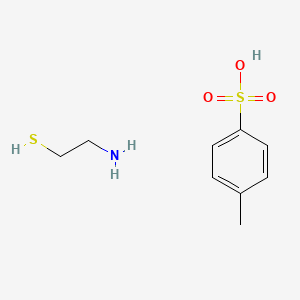
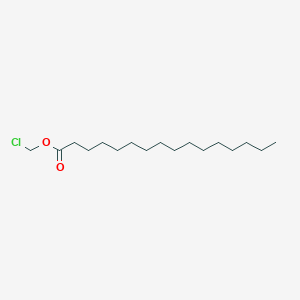
![5,6-Bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan](/img/structure/B1590427.png)
